molecular formula C19H19N3O3 B2561450 N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-30-4

N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2561450
CAS No.: 1116082-30-4
M. Wt: 337.379
InChI Key: TVJISRSUSSSISK-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and linked via an oxygen atom to an acetamide moiety. The phenyl ring of the acetamide is substituted with an ethoxy group at the ortho position.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-17-11-7-6-10-16(17)22-18(23)12-25-19-14-8-4-5-9-15(14)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJISRSUSSSISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Etherification: The quinazoline core is then subjected to etherification with 2-ethoxyphenol under basic conditions to form the desired ether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound may undergo oxidation at reactive sites, such as the quinazoline ring or the ethoxyphenyl group. For example:

  • Quinazoline ring oxidation : Quinazolines are prone to oxidation, potentially leading to hydroxylated derivatives. This is supported by studies on similar quinazoline derivatives, where oxidation introduces hydroxyl groups at specific positions.

  • Ethoxyphenyl group oxidation : The ethoxy group (–OCH₂CH₃) could oxidize to a ketone (–O–CO–CH₃) under strong oxidizing conditions (e.g., KMnO₄/H+).

Reaction TypeConditionsProducts
Quinazoline ring oxidationKMnO₄, acidic conditionsHydroxylated quinazoline derivatives
Ethoxyphenyl oxidationKMnO₄, H+Ketone-containing derivatives

Hydrolysis Reactions

Acetamide hydrolysis is a common reaction for this class of compounds:

  • Basic hydrolysis : The acetamide group (–CONH–) reacts with aqueous NaOH to form the corresponding carboxylic acid (–COOH) and an amine (–NH₂).

  • Acidic hydrolysis : Similar to basic conditions but using HCl/H₂O.

Reaction TypeConditionsProducts
Basic hydrolysisNaOH, H₂ON-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetic acid
Acidic hydrolysisHCl, H₂OSame as above

Substitution Reactions

The quinazoline ring and acetamide group are susceptible to nucleophilic or electrophilic substitutions:

  • Quinazoline substitution : Electrophilic substitution may occur at positions adjacent to the ring’s nitrogen atoms. For example, halogenation or alkylation could introduce new substituents .

  • Acetamide substitution : The amide nitrogen may act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form N-substituted derivatives.

Reaction TypeConditionsProducts
Quinazoline electrophilic substitutionElectrophile (e.g., R-X), Lewis acid catalystSubstituted quinazoline derivatives
Acetamide alkylationAlkyl halide, base (e.g., K₂CO₃)N-substituted acetamide derivatives

Elimination Reactions

Under dehydrating conditions (e.g., H₂SO₄, heat), the compound may undergo elimination:

  • Dehydration : Loss of water from the acetamide group could form nitriles (–CN) or imines (–NH–), though this is less common without additional functional groups.

  • Quinazoline ring elimination : Unlikely without specific leaving groups, but potential cleavage of the oxy group (–O–) under extreme conditions (e.g., strong acids) could yield fragmented products.

Reaction TypeConditionsProducts
Acetamide dehydrationH₂SO₄, heatNitrile or imine derivatives (if feasible)

Coupling and Condensation

The compound’s acetamide group and quinazoline ring may participate in coupling reactions:

  • Amide bond formation : The amide nitrogen can react with carbonyl groups (e.g., ketones, aldehydes) to form imides or other derivatives .

  • Quinazoline-based coupling : The quinazoline ring may act as a scaffold for click chemistry or other cross-coupling reactions (e.g., Suzuki coupling).

Reaction TypeConditionsProducts
Amide-carbonyl couplingCarbonyl compound, coupling agent (e.g., DCC)Coupled amide derivatives
Quinazoline cross-couplingCatalyst (e.g., Pd), ligandsCross-coupled quinazoline derivatives

Research Findings and Implications

  • Biological relevance : Quinazoline-acetamide hybrids often exhibit kinase inhibition or antioxidant activity, as seen in related compounds .

  • Structural stability : The compound’s stability under standard conditions (e.g., solubility in organic solvents) is critical for synthetic utility.

  • Analytical techniques : Characterization via NMR, IR, and X-ray crystallography ensures structural integrity post-reaction.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, as α-glucosidase inhibitors. These compounds can reduce postprandial blood glucose levels by inhibiting the enzyme responsible for carbohydrate digestion in the intestine. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) and obesity, providing an alternative to existing medications that often have significant side effects such as gastrointestinal discomfort .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. Research indicates that compounds with quinazoline structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Case Studies

Study ReferenceCompound TestedKey Findings
This compoundDemonstrated significant α-glucosidase inhibition with an IC50 value comparable to standard drugs like acarbose.
Quinazoline derivativesInduced apoptosis in various cancer cell lines, showing promise as anticancer agents through modulation of apoptotic pathways.
Quinazoline-based compoundsExhibited anti-inflammatory effects in preclinical models, reducing markers of inflammation significantly.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Position Key Properties/Implications Reference
N-(2-Ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Ethoxy (OCH₂CH₃) Ortho Enhanced solubility due to polar ethoxy group; potential for hydrogen bonding Target
N-(2-Methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Methyl (CH₃) Ortho Reduced polarity; increased lipophilicity
N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Ethyl (CH₂CH₃) Meta Steric bulk may hinder binding; moderate lipophilicity

Key Observations :

  • Ethoxy vs. Methyl/Ethyl : The ethoxy group’s oxygen atom enhances hydrogen-bonding capacity and aqueous solubility compared to alkyl substituents .
  • Ortho vs. Meta Substitution : Ortho substituents (e.g., ethoxy) may induce steric hindrance but improve target selectivity in some cases .

Quinazoline Core Modifications

Compound Name Quinazoline Substituent Linkage Type Molecular Weight Implications Reference
Target Compound 2-Methyl Oxy (O) 321.38 g/mol Planar structure favors π-π stacking
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Oxo, 3-Cl-phenyl Sulfanyl (S) 464.0 g/mol Sulfur linkage increases hydrophobicity
N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide 4-Oxo, 3-Phenyl Sulfanyl (S) 407.45 g/mol Sulfur may reduce metabolic stability

Key Observations :

  • Oxy vs.
  • Quinazoline Oxidation State : 4-Oxo derivatives (e.g., in ) introduce hydrogen-bonding sites but reduce aromaticity compared to the fully aromatic quinazoline in the target compound .

Heterocyclic System Variations

Compound Name Heterocycle Key Features Reference
Target Compound Quinazoline Aromatic, planar structure
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Smaller ring; reduced π-system
N-(3-Ethylphenyl)-2-(2-mercapto-4-oxothiazol-5-yl)acetamide Thiazolidinone Non-aromatic; flexible backbone

Key Observations :

  • Quinazoline vs. Thiazole : Quinazoline’s extended π-system enhances binding to flat protein pockets (e.g., kinase ATP sites), whereas thiazoles are more compact and rigid .

Biological Activity

N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide. Its molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, and it features a quinazoline core, which is significant in medicinal chemistry due to its role in various pharmacological activities.

PropertyValue
IUPAC NameN-(2-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Molecular FormulaC19H19N3O3
Molecular Weight337.37 g/mol

Anticancer Properties

Research indicates that quinazoline derivatives possess notable anticancer properties. For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance cytotoxicity against various cancer cell lines. The introduction of substituents such as phenyl or thiosemicarbazide has led to significant increases in activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported as low as 7.09 µM for certain derivatives .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors, modulating biological pathways. Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammation . However, detailed studies are required to elucidate the exact mechanisms for this specific compound.

Research Findings and Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Compounds with structural modifications similar to this compound exhibited significant cytotoxicity, suggesting a potential application in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of quinazoline compounds reveal that substituents at the C6 position can enhance anticancer activity. For example, compounds with halogen or methoxy groups demonstrated improved efficacy against tumor cell lines compared to their unsubstituted counterparts .
  • Antioxidant Activity :
    Some studies have also assessed the antioxidant properties of quinazoline derivatives. The presence of hydroxyl groups has been correlated with increased radical scavenging activity, indicating potential protective effects against oxidative stress .

Q & A

Q. What are the key synthetic routes for N-(2-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

Synthesis typically involves constructing the quinazolinone core followed by functionalization. The quinazolinone can be prepared via cyclization of anthranilic acid derivatives or methyl 2-isothiocyanatobenzoate, followed by oxidation or reduction steps. Coupling with the 2-ethoxyphenylacetamide moiety is achieved through nucleophilic substitution (e.g., Mitsunobu reaction) under mild acidic or alkaline conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2) and quinazolinyl protons (aromatic regions δ 7.0–8.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 380.1502).
  • IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • X-ray crystallography (if available): Resolves stereochemical conformation .

Q. What solvents and conditions optimize recrystallization?

Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. For thermally sensitive batches, acetonitrile is preferred. Solubility tests at 25°C guide solvent selection, with yields >85% achievable .

Q. How are common impurities during synthesis identified and resolved?

Impurities include unreacted quinazolinone precursors or de-ethoxy byproducts. Purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization removes these. HPLC (C18 column, 254 nm UV detection) monitors purity, with thresholds ≥95% .

Q. What in vitro assays evaluate its biological activity?

Standard assays include:

  • Kinase inhibition (EGFR, IC50 via ADP-Glo™ assay).
  • Cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7).
  • Antimicrobial activity (MIC determination via broth microdilution) .

Advanced Research Questions

Q. How can synthetic yield of the quinazolinone core be improved?

  • Optimize cyclization conditions: Use Pd/C (5% w/w) in DMF at 80°C for 2 hours, achieving ~20% higher yield.
  • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours).
  • Monitor intermediates via TLC (hexane:EtOAc 3:1) or HPLC .

Q. How to resolve contradictions in biological activity data across studies?

  • Cross-validate assays (e.g., compare kinase inhibition with cytotoxicity).
  • Ensure compound purity (HPLC ≥95%) and confirm stereochemistry (circular dichroism).
  • Use orthogonal methods like surface plasmon resonance (SPR) to validate target binding .

Q. What computational methods predict pharmacokinetic properties?

  • SwissADME : Estimates logP (~2.8), solubility (LogS = -4.2), and CYP450 interactions.
  • Molecular dynamics (MD) simulations (GROMACS): Assess binding stability with targets (e.g., EGFR) over 100 ns trajectories.
  • Docking studies (AutoDock Vina): Identify key residues (e.g., Lys721 in EGFR) for SAR optimization .

Q. How does the ethoxy group influence kinase binding affinity?

SAR studies show:

  • The ethoxy group enhances π-π stacking in hydrophobic pockets (e.g., EGFR’s ATP-binding site).
  • Replacing ethoxy with methoxy reduces activity by 3-fold (IC50 shift from 12 nM to 36 nM), indicating size-dependent interactions .

Q. How to design a stability study under physiological conditions?

  • Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Analyze degradation via LC-MS; adjust pH to 1.2 (gastric) and 6.8 (intestinal) to assess liability.
  • Include antioxidants (e.g., 0.1% BHT) if oxidation is observed (e.g., quinazolinone ring decomposition) .

Methodological Notes

  • Synthetic Optimization : and provide scalable protocols for quinazolinone derivatives, adaptable to the target compound.
  • Data Validation : Cross-referencing structural () and biological () data ensures reproducibility.
  • Computational Tools : ICReDD’s reaction path search methods () align with advanced MD and docking approaches.

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